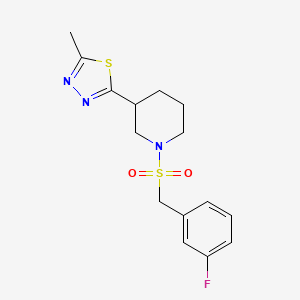
2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine, which is a common synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also likely contains a sulfonyl group attached to a fluorobenzyl group, based on its name.
Scientific Research Applications
Antibacterial Activities
Research has indicated the potential antibacterial applications of derivatives similar to 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole. In a study by Wu Qi (2014), a range of piperazine derivatives connected to 1,3,4-thiadiazol exhibited notable antibacterial activities against various pathogens. This suggests the possible utility of similar compounds in combating bacterial infections (Wu Qi, 2014).
Anticancer Activity
Several studies have explored the anticancer potential of compounds with structures related to 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole. For instance, N. Kumar and Sanjay K. Sharma (2022) synthesized indole derivatives displaying significant activity against the MCF-7 human breast cancer cell line, indicating the therapeutic potential of similar compounds in oncology (N. Kumar & Sanjay K. Sharma, 2022).
Anti-Tuberculosis Properties
Compounds with a thiadiazole moiety have been investigated for their effectiveness against tuberculosis. Galina Karabanovich et al. (2016) reported on 1,3,4-oxadiazoles and thiadiazoles with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, showing promise for similar compounds in tuberculosis treatment (Galina Karabanovich et al., 2016).
Carbonic Anhydrase Inhibition
Sulfonamides and thiadiazoles are known to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes. Studies by C. Supuran et al. (1998) and others have explored the inhibition of these enzymes, suggesting applications in medical diagnostics and treatment (C. Supuran et al., 1998).
Future Directions
Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing a piperidine moiety .
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c1-11-17-18-15(22-11)13-5-3-7-19(9-13)23(20,21)10-12-4-2-6-14(16)8-12/h2,4,6,8,13H,3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLJKYOXGLRMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2677858.png)
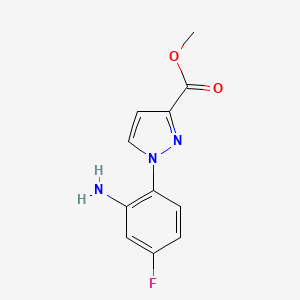
![N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2677860.png)
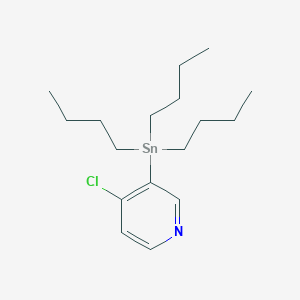

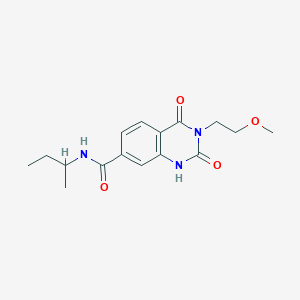
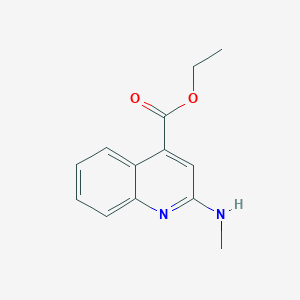
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2677865.png)
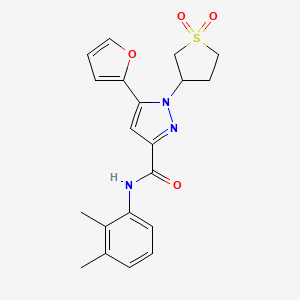
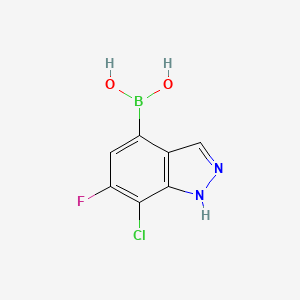
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2677868.png)
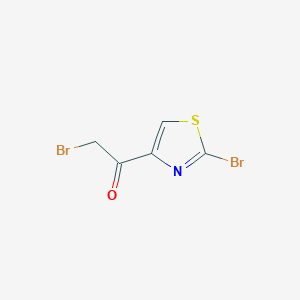
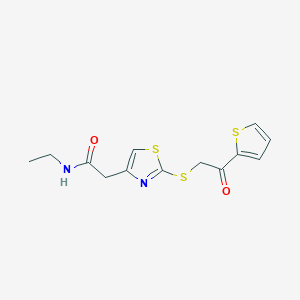
![2,3-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2677874.png)